molecular formula C12H18N2O3 B1475824 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid CAS No. 2098077-09-7

1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B1475824
CAS No.: 2098077-09-7
M. Wt: 238.28 g/mol
InChI Key: WARUGMLJYOVYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring, a carboxylic acid group, and a butyl(methyl)amino substituent. Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution of an α-halogenated ketone with an amine. The reaction conditions typically require a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The industrial production of this compound may involve multi-step synthesis, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production .

Comparison with Similar Compounds

1-(2-(butyl(methyl)amino)-2-oxoethyl)-1H-pyrrole-3-carboxylic acid can be compared with other pyrrole derivatives such as:

Properties

IUPAC Name

1-[2-[butyl(methyl)amino]-2-oxoethyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-3-4-6-13(2)11(15)9-14-7-5-10(8-14)12(16)17/h5,7-8H,3-4,6,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARUGMLJYOVYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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